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Compound of Interest

Compound Name:
9,9-Bis[4-(2-

hydroxyethoxy)phenyl]fluorene

Cat. No.: B037463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Beloranib, also known by its developmental codes ZGN-440 and CKD-732, is a former

investigational drug that was developed for the treatment of obesity.[1] As an analogue of the

natural compound fumagillin, beloranib functions as a potent inhibitor of methionine

aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and adipogenesis.[1][2]

Initially explored as an anti-cancer agent due to its anti-angiogenic properties, its significant

effects on weight loss shifted its clinical development focus towards treating severe and rare

forms of obesity, such as Prader-Willi syndrome and hypothalamic injury-associated obesity.[2]

[3]

Despite showing promising efficacy in reducing body weight and hyperphagia in clinical trials,

the development of beloranib was terminated in 2016 due to serious adverse events,

specifically an imbalance of venous thromboembolic events, including fatal cases of pulmonary

embolism.[4][5] This guide provides a comprehensive overview of beloranib's properties,

mechanism of action, experimental protocols, and the hazards that led to its discontinuation,

offering valuable insights for researchers in the fields of metabolic disease and drug

development.
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Beloranib is a synthetic organic compound with the following identifiers and properties.

Property Value Reference

IUPAC Name

(3R,4S,5S,6R)-5-Methoxy-4-

[(2R,3R)-2-methyl-3-(3-

methylbut-2-en-1-yl)oxiran-2-

yl]-1-oxaspiro[2.5]octan-6-yl

(2E)-3-{4-[2-

(dimethylamino)ethoxy]phenyl}

prop-2-enoate

[6]

Synonyms ZGN-440, ZGN-433, CKD-732 [3][6][7]

CAS Number 251111-30-5 [7]

529511-79-3 (hemioxalate)

Molecular Formula C₂₉H₄₁NO₆ [6]

Molecular Weight 499.64 g/mol [6]

Appearance
Not explicitly stated in results;

likely a solid.

Solubility Not explicitly stated in results.

Melting Point Not explicitly stated in results.

Boiling Point Not explicitly stated in results.

Mechanism of Action and Signaling Pathways
Beloranib's primary mechanism of action is the inhibition of methionine aminopeptidase 2

(MetAP2).[2] MetAP2 is a metalloenzyme that plays a crucial role in the post-translational

modification of proteins by cleaving the N-terminal methionine. This process is vital for the

proper function and maturation of a significant number of proteins involved in cell growth and

proliferation.
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Inhibition of MetAP2 by beloranib leads to a cascade of downstream cellular effects that

collectively contribute to its anti-obesity and metabolic effects. The binding of beloranib to

MetAP2 is thought to suppress the activity of extracellular signal-regulated kinases 1 and 2

(ERK1/2).[2] This, in turn, leads to the suppression of sterol regulatory element-binding protein

(SREBP) activity, a key regulator of lipid and cholesterol biosynthesis.[2] The reduction in

SREBP activity results in decreased lipid synthesis in the liver and reduced fat storage

throughout the body.[2]

Furthermore, MetAP2 inhibition has been shown to modulate the levels of key metabolic

hormones. Clinical trials with beloranib demonstrated an increase in the catabolic hormones

adiponectin and fibroblast growth factor 21 (FGF-21), while levels of the satiety-regulating

hormone leptin were reduced, consistent with a decrease in total adipose tissue.[2] The

presence of ketone bodies, such as beta-hydroxybutyrate, in treated individuals suggests that

MetAP2 inhibition stimulates energy expenditure and the utilization of fat for energy.[2]

Recent research has also suggested that the effects of beloranib on weight loss may not be

solely dependent on MetAP2 inhibition, indicating that other molecular pathways may be

involved. However, the precise nature of these alternative pathways is still under investigation.

Signaling Pathway Diagram
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Caption: Simplified signaling pathway of Beloranib's mechanism of action.
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Hazards and Toxicology
The clinical development of beloranib was halted due to significant safety concerns, primarily

the occurrence of venous thromboembolic events (VTE).

Summary of Hazards
Hazard Type Description Reference

Thromboembolic Events

An imbalance in venous

thrombotic events was

observed in patients treated

with beloranib compared to

placebo. This included cases

of deep vein thrombosis and

two fatal instances of

pulmonary embolism.

[4]

Gastrointestinal Effects

Mild to moderate

gastrointestinal adverse

events, such as nausea and

diarrhea, were more common

with beloranib than placebo,

particularly at higher doses.

[2]

Neurological Effects

Sleep disturbances, including

increased sleep latency and

insomnia, were reported more

frequently in patients receiving

beloranib.

[2]

Injection Site Reactions

Injection site bruising was a

frequent, though generally

mild, adverse event.

[4]

Due to the discontinuation of its development, a formal Safety Data Sheet (SDS) for beloranib

is not readily available. The information above is synthesized from clinical trial data.
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Detailed experimental protocols for beloranib are not publicly available from the developing

company. However, based on standard methodologies for assessing MetAP2 inhibitors and

anti-angiogenic compounds, the following protocols can be outlined.

In Vitro MetAP2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of beloranib against

recombinant human MetAP2.

Methodology:

Reagents and Materials: Recombinant human MetAP2, a suitable fluorogenic or

chromogenic MetAP2 substrate (e.g., Met-Gly-Pro-AMC), assay buffer (e.g., 20 mM HEPES,

pH 7.5, 40 mM KCl, 1.5 mM CoCl₂), beloranib stock solution in DMSO, and a microplate

reader.

Procedure: a. Prepare serial dilutions of beloranib in the assay buffer. b. In a 96-well plate,

incubate the recombinant MetAP2 enzyme with varying concentrations of beloranib or a

vehicle control (DMSO) for a predetermined period (e.g., 60 minutes at 4°C). c. Initiate the

enzymatic reaction by adding the MetAP2 substrate to each well. d. Monitor the cleavage of

the substrate over time by measuring the fluorescence or absorbance at the appropriate

wavelength using a microplate reader. e. Calculate the rate of reaction for each beloranib

concentration.

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the

beloranib concentration. The IC₅₀ value is determined by fitting the data to a dose-response

curve.

Endothelial Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of beloranib on endothelial cells, a key aspect

of its anti-angiogenic activity.

Methodology:

Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), complete

endothelial cell growth medium, starvation medium (basal medium with low serum),
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beloranib stock solution in DMSO, 96-well cell culture plates, and a cell viability assay

reagent (e.g., CellTiter-Glo®).

Procedure: a. Seed HUVECs in a 96-well plate at a specified density (e.g., 5,000 cells/well)

and allow them to adhere overnight. b. Replace the growth medium with starvation medium

to synchronize the cells. c. After a period of starvation, treat the cells with various

concentrations of beloranib in the complete growth medium. Include a vehicle control

(DMSO). d. Incubate the cells for a period that allows for cell division (e.g., 72 hours). e.

Assess cell proliferation using a cell viability assay that measures a marker of metabolically

active cells, such as ATP content.

Data Analysis: Calculate the percentage of cell proliferation for each beloranib concentration

relative to the vehicle control. Determine the concentration of beloranib that inhibits cell

proliferation by 50% (GI₅₀).

Experimental Workflow Diagram
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Caption: Typical drug development workflow for a compound like Beloranib.
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Conclusion
Beloranib is a compelling example of a drug candidate with a novel mechanism of action that

showed significant therapeutic promise but ultimately failed due to severe safety concerns. Its

journey from an anti-cancer agent to a potential breakthrough for rare obesity disorders, and its

eventual discontinuation, provides critical lessons for the drug development community. The

study of beloranib has advanced our understanding of the role of MetAP2 in metabolic

regulation and highlights the importance of thoroughly investigating the potential for off-target

effects and serious adverse events, even when a drug demonstrates high efficacy. The

information compiled in this guide serves as a valuable resource for researchers working on

novel therapeutics for metabolic diseases and underscores the complex challenges inherent in

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b037463#cas-number-117344-32-8-properties-and-
hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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